molecular formula C7H8F2N2 B12842338 4,5-Difluoro-N1-methylbenzene-1,2-diamine

4,5-Difluoro-N1-methylbenzene-1,2-diamine

Cat. No.: B12842338
M. Wt: 158.15 g/mol
InChI Key: VWYFSONVJAGQOE-UHFFFAOYSA-N
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Description

4,5-Difluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4th and 5th positions, and a methyl group is attached to the nitrogen atom of the 1,2-diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-N1-methylbenzene-1,2-diamine typically involves the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene with N1-methylbenzene-1,2-diamine. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in ethanol at low temperatures (around 0°C) for several hours. The reaction mixture is then purified using chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Amines: Products formed from nucleophilic substitution reactions.

    Reduced Amines: Products formed from the reduction of nitro groups.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo nucleophilic substitution and reduction reactions suggests its potential in modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both fluorine atoms and the N1-methyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4,5-difluoro-2-N-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFSONVJAGQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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